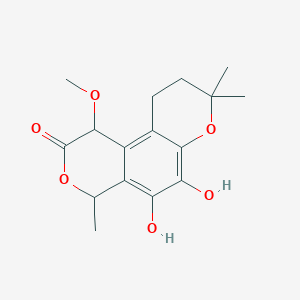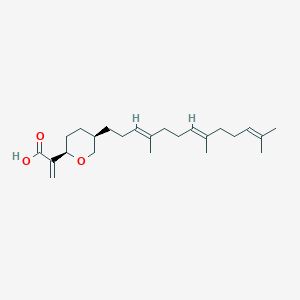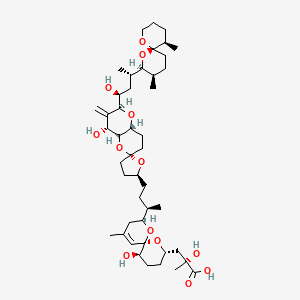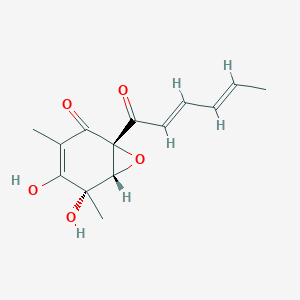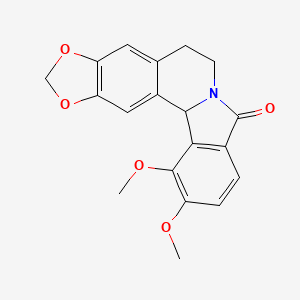
Nuevamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nuevamine is a natural product found in Berberis darwinii with data available.
Scientific Research Applications
Synthetic Methodologies and Heterocycle Formation
- Nuevamine's synthesis has been a significant focus in research. Zamudio-Medina et al. (2010) described a novel method combining a four-component reaction and free radical cyclization to prepare aza-analogs of nuevamine, enhancing the synthesis of fused ring systems (Zamudio-Medina et al., 2010).
- Another approach for the synthesis of isoindoloisoquinolinones, exemplified by nuevamine, was reported by Moreau et al. (2004), using a combination of Parham procedure and aryne-mediated cyclization (Moreau et al., 2004).
- Wakchaure et al. (2008) outlined a six-step synthesis of (±)-nuevamine with a key benzylic air-oxidation step, demonstrating an efficient synthetic route (Wakchaure et al., 2008).
Diversity-Oriented Synthesis and Structural Analogues
- Research by Vázquez-Vera et al. (2017) focused on the efficient synthesis of nuevamine aza analogues, utilizing Ugi-3CR and two condensation processes for structural diversity (Vázquez-Vera et al., 2017).
- Islas-Jácome et al. (2013) developed a one-pot synthesis of nuevamine aza-analogues, showcasing an oxidative Ugi-type reaction and aza-Diels–Alder cycloaddition for efficient polyheterocycle generation (Islas-Jácome et al., 2013).
Novel Cyclization Techniques and Alkaloid Synthesis
- The use of TiCl4 in the transformation of oxazolidinediones to isoindoloisoquinolinones, with nuevamine as a synthesis target, was explored by Min and Kim (2014), indicating a regiospecific approach (Min & Kim, 2014).
- A methodology involving Parham-type cyclizations for the synthesis of isoindoloisoquinolones, including nuevamine, was detailed by Moreau et al. (2005), highlighting its synthetic potential (Moreau et al., 2005).
properties
Product Name |
Nuevamine |
|---|---|
Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
4,5-dimethoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,10.03,8.015,19]icosa-1(20),3(8),4,6,13,15(19)-hexaen-9-one |
InChI |
InChI=1S/C19H17NO5/c1-22-13-4-3-11-16(18(13)23-2)17-12-8-15-14(24-9-25-15)7-10(12)5-6-20(17)19(11)21/h3-4,7-8,17H,5-6,9H2,1-2H3 |
InChI Key |
FANIZYOYPJRPLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N3C2C4=CC5=C(C=C4CC3)OCO5)OC |
synonyms |
9,10-diméthoxy-5,12b-dihydro(1,3)dioxolo(4,5-g)isoindolo(1,2-a)isoquinoléin-8(6H)-one nuevamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




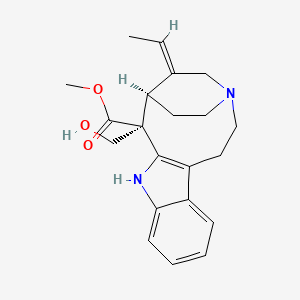
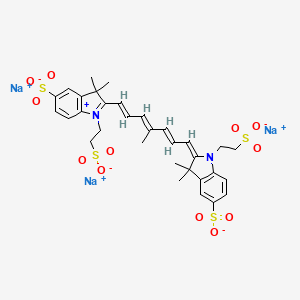


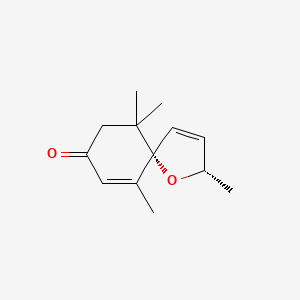

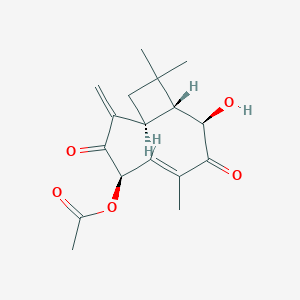
![(5R,6S,7R,9R,12S,13S,18R)-12,18-dihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-diene-11,16-dione](/img/structure/B1243497.png)
